molecular formula C22H23ClN6O B2923476 {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine CAS No. 946296-95-3

{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine

Cat. No. B2923476
CAS RN: 946296-95-3
M. Wt: 422.92
InChI Key: VRAGEQRKXPDJGH-UHFFFAOYSA-N
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Description

The compound {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[5,4-d]pyrimidin-6-yl group attached to a phenyl group and a 4-chlorophenyl group via an amino link. It also has a 3-ethoxypropyl group attached via an amino link .

Future Directions

The future directions for research on this compound and similar derivatives could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives could be a focus of future research .

properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-30-14-6-13-24-22-27-20(26-17-11-9-16(23)10-12-17)19-15-25-29(21(19)28-22)18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,13-14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAGEQRKXPDJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine

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